molecular formula C21H22N4OS2 B11607674 3-(Butylsulfanyl)-6-[4-(methylsulfanyl)phenyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine

3-(Butylsulfanyl)-6-[4-(methylsulfanyl)phenyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine

Cat. No.: B11607674
M. Wt: 410.6 g/mol
InChI Key: VWBGHDUCSGHLDF-UHFFFAOYSA-N
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Description

3-(Butylsulfanyl)-6-[4-(methylsulfanyl)phenyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is a complex organic compound that belongs to the class of triazino-benzoxazepines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Butylsulfanyl)-6-[4-(methylsulfanyl)phenyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine typically involves multi-step organic reactions. The starting materials often include substituted anilines, triazines, and benzoxazepines. Common synthetic routes may involve:

    Nucleophilic substitution reactions: to introduce the butylsulfanyl and methylsulfanyl groups.

    Cyclization reactions: to form the triazino-benzoxazepine core structure.

    Purification steps: such as recrystallization or chromatography to isolate the final product.

Industrial Production Methods

Industrial production methods for such compounds would likely involve optimization of the synthetic routes to maximize yield and purity. This may include:

    Scaling up the reaction conditions: to industrial reactors.

    Using continuous flow chemistry: to improve reaction efficiency.

    Implementing robust purification techniques: to ensure high-quality product.

Chemical Reactions Analysis

Types of Reactions

3-(Butylsulfanyl)-6-[4-(methylsulfanyl)phenyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the triazino-benzoxazepine core.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic ring or the triazine moiety.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl groups would yield sulfoxides or sulfones.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Investigating its biological activity and potential as a therapeutic agent.

    Medicine: Exploring its potential as a drug candidate for treating various diseases.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(Butylsulfanyl)-6-[4-(methylsulfanyl)phenyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a therapeutic effect. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-(Butylsulfanyl)-6-[4-(methylsulfanyl)phenyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine lies in its specific substitution pattern, which may confer distinct biological activities or chemical properties compared to similar compounds.

Properties

Molecular Formula

C21H22N4OS2

Molecular Weight

410.6 g/mol

IUPAC Name

3-butylsulfanyl-6-(4-methylsulfanylphenyl)-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine

InChI

InChI=1S/C21H22N4OS2/c1-3-4-13-28-21-23-20-18(24-25-21)16-7-5-6-8-17(16)22-19(26-20)14-9-11-15(27-2)12-10-14/h5-12,19,22H,3-4,13H2,1-2H3

InChI Key

VWBGHDUCSGHLDF-UHFFFAOYSA-N

Canonical SMILES

CCCCSC1=NC2=C(C3=CC=CC=C3NC(O2)C4=CC=C(C=C4)SC)N=N1

Origin of Product

United States

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